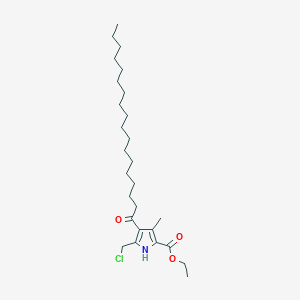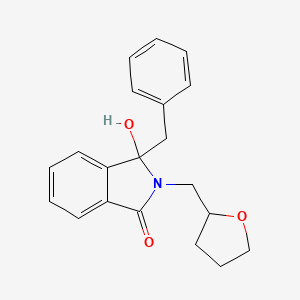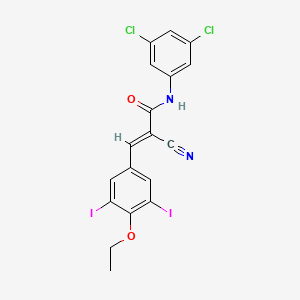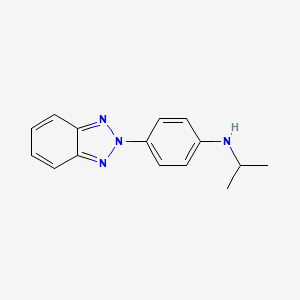![molecular formula C19H23F3N2O3 B11079493 (1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate CAS No. 1071536-05-4](/img/structure/B11079493.png)
(1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate” is a complex organic compound with a unique structure. Let’s break it down:
- The core structure is an octahydroquinolizine ring, which contains a quinolizine moiety (a bicyclic system with a nitrogen atom).
- The functional groups attached to this core include a carbamate group (CONH₂) and a trifluoromethylphenyl group (C₆H₄CF₃).
Preparation Methods
Synthetic Routes::
Catalytic Hydrogenation:
- Industrial-scale production methods may involve continuous flow processes, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, especially at the carbamate group.
Reduction: Reduction of the carbonyl group (C=O) could yield the corresponding alcohol.
Substitution: The trifluoromethylphenyl group can be substituted with other aryl or alkyl groups.
Common Reagents: Hydrogen gas, palladium catalysts, phosgene, and various nucleophiles.
Major Products: The reduced form (alcohol) and various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development due to its unique structure and potential biological activity.
Neuroscience: Studied for interactions with neurotransmitter receptors.
Pesticide Research: Trifluoromethylphenyl compounds have pesticidal properties.
Materials Science: Used as building blocks for novel materials.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of a carbamate, quinolizine ring, and trifluoromethylphenyl group sets it apart.
Similar Compounds: Other carbamates, quinolizines, and trifluoromethylphenyl derivatives.
Properties
CAS No. |
1071536-05-4 |
|---|---|
Molecular Formula |
C19H23F3N2O3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-[4-(trifluoromethyl)benzoyl]carbamate |
InChI |
InChI=1S/C19H23F3N2O3/c20-19(21,22)15-8-6-13(7-9-15)17(25)23-18(26)27-12-14-4-3-11-24-10-2-1-5-16(14)24/h6-9,14,16H,1-5,10-12H2,(H,23,25,26)/t14-,16?/m0/s1 |
InChI Key |
NQVBWFWHAOFIKR-LBAUFKAWSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2,2'-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-diphenylthiophene-3-carboxylate)](/img/structure/B11079416.png)
![(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11079421.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}-3-nitrobenzamide](/img/structure/B11079422.png)
![2-chloro-4,5-difluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B11079423.png)
![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11079431.png)
![4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11079435.png)
![Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B11079442.png)

![2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11079453.png)
![Ethyl 1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11079454.png)

![Methyl 3,3,3-trifluoro-2-[(6-isopropyl-1,3-benzothiazol-2-YL)amino]-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B11079465.png)


